molecular formula C7H6N3O5P B14283643 (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid CAS No. 129803-35-6

(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid

Cat. No.: B14283643
CAS No.: 129803-35-6
M. Wt: 243.11 g/mol
InChI Key: YMPJPNPLDGUAGX-UHFFFAOYSA-N
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Description

(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. The presence of a nitro group and a phosphonic acid group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and phosphonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid can undergo reduction to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases can be used.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Various substituted benzimidazole derivatives.

    Hydrolysis: Phosphonic acid derivatives.

Mechanism of Action

The mechanism of action of (6-Nitro-1H-benzimidazol-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the nitro and phosphonic acid groups.

    2-Nitrobenzimidazole: Similar structure but lacks the phosphonic acid group.

    Benzimidazole-2-phosphonic acid: Lacks the nitro group.

Uniqueness

(6-Nitro-1H-benzimidazol-1-yl)phosphonic acid is unique due to the presence of both the nitro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

129803-35-6

Molecular Formula

C7H6N3O5P

Molecular Weight

243.11 g/mol

IUPAC Name

(6-nitrobenzimidazol-1-yl)phosphonic acid

InChI

InChI=1S/C7H6N3O5P/c11-10(12)5-1-2-6-7(3-5)9(4-8-6)16(13,14)15/h1-4H,(H2,13,14,15)

InChI Key

YMPJPNPLDGUAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)P(=O)(O)O

Origin of Product

United States

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